molecular formula C20H20BrClN2O3S B2517140 1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1101752-15-1

1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2517140
CAS No.: 1101752-15-1
M. Wt: 483.81
InChI Key: UHHWALLWLJSMAT-UHFFFAOYSA-M
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Description

1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C20H20BrClN2O3S and its molecular weight is 483.81. The purity is usually 95%.
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Biological Activity

The compound 1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide , often referred to by its IUPAC name or CAS number (894030-64-9), exhibits significant biological activity that has been the subject of various studies. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C19H18ClN3O4
Molecular Weight 387.8 g/mol
CAS Number 894030-64-9

Research indicates that this compound may interact with various biological pathways. Its structure suggests potential activity against specific targets involved in cancer progression and microbial infections. The presence of both the chlorophenyl and dihydrobenzo[dioxin] moieties implies a likelihood of interactions with cellular receptors or enzymes.

Anticancer Activity

Preliminary studies have indicated that compounds with similar structural features can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, related compounds have shown to activate tumor suppressor proteins such as p53 in gastric adenocarcinoma cell lines .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Studies evaluating similar thiazine derivatives have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at varying concentrations .

Case Studies and Research Findings

  • Anticancer Studies :
    • A compound structurally similar to the target compound demonstrated an IC50 value of 11 nM against a glycolipid synthase inhibitor. This suggests that modifications to the thiazine core could enhance anticancer efficacy .
    • In vitro studies on hepatoma cell lines revealed promising results for compounds with similar frameworks in inhibiting cell proliferation and inducing apoptosis .
  • Antimicrobial Evaluations :
    • A study focusing on lignin-derived tetrahydro compounds reported significant antibacterial activity against S. aureus, indicating that modifications to the thiazine structure could yield potent antimicrobial agents .
    • Another investigation into related dioxins found that certain derivatives exhibited strong antifungal properties alongside their antibacterial effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent cyclization processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the molecular structure and purity of synthesized products .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN2O3S.BrH/c21-15-3-5-16(6-4-15)22-13-20(24,23-8-1-11-27-19(22)23)14-2-7-17-18(12-14)26-10-9-25-17;/h2-7,12,24H,1,8-11,13H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHWALLWLJSMAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC4=C(C=C3)OCCO4)O)C5=CC=C(C=C5)Cl)SC1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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